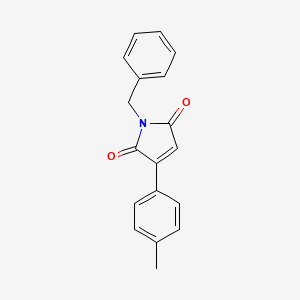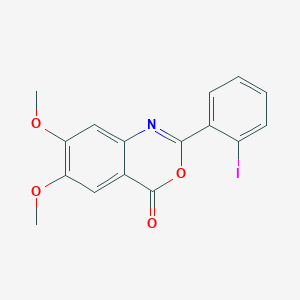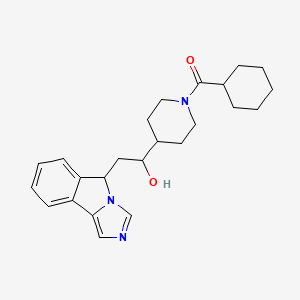![molecular formula C23H19ClN2O2 B10832835 N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminocyclopentenone compound 2 is a synthetic organic compound characterized by a cyclopentane ring with an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocyclopentenone compound 2 can be synthesized through the aza-Piancatelli rearrangement of furylcarbinols with hydroxylamines. This reaction typically involves the use of a catalyst such as dysprosium triflate (Dy(OTf)3) in acetonitrile (MeCN) at elevated temperatures (around 80°C) to yield the desired aminocyclopentenone in high yield .
Industrial Production Methods
While specific industrial production methods for aminocyclopentenone compound 2 are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials like furylcarbinols and hydroxylamines.
Chemical Reactions Analysis
Types of Reactions
Aminocyclopentenone compound 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted aminocyclopentenones, hydroxylated derivatives, and various cyclopentane-based structures with enhanced biological activity .
Scientific Research Applications
Aminocyclopentenone compound 2 has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: Its structural features are explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of aminocyclopentenone compound 2 involves its interaction with molecular targets such as bromodomain-containing proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and epigenetic memory. The compound’s interaction with these targets can modulate gene expression and cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentane ring but lacks the amino group.
Aminocyclohexenone: Similar structure but with a six-membered ring.
Aminocyclopentadienone: Contains a diene system instead of a ketone.
Uniqueness
Aminocyclopentenone compound 2 is unique due to its specific combination of an amino group and a ketone on a cyclopentane ring. This structural motif imparts distinct reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H19ClN2O2 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-14-20(11-12-22(14)27)26-21-13-16(9-10-19(21)24)25-23(28)18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13,26H,11-12H2,1H3,(H,25,28) |
InChI Key |
HRGRBMHGQQBNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-Amino-3-cyclohexyl-1-oxopropan-2-yl)amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10832755.png)
![4-[[(Z)-benzylideneamino]-methylamino]-1H-pyridazin-6-one](/img/structure/B10832772.png)

![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![2-PropenaMide, N-[cis-4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]cyclohexyl]-](/img/structure/B10832786.png)

![N-[(4-carbamimidoylphenyl)methyl]-3-[2-(dimethylsulfamoyl)phenyl]benzamide](/img/structure/B10832793.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B10832802.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide](/img/structure/B10832820.png)

![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
